

5-Chloro-N-phenylfuran-2-carboxamide as a potential antifungal agent

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Compound of Interest

Compound Name: 5-Chloro-N-phenylfuran-2-carboxamide

CAS No.: 77336-99-3

Cat. No.: B6613910

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Application Note: Characterization of **5-Chloro-N-phenylfuran-2-carboxamide** as a Novel Antifungal Lead

Abstract

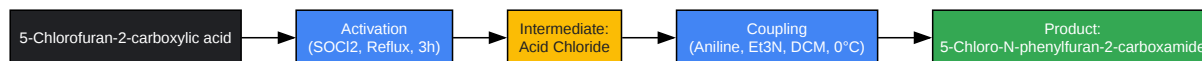
The rise of multi-drug resistant (MDR) fungal pathogens, particularly *Candida auris* and azole-resistant *Aspergillus fumigatus*, necessitates the development of novel chemotypes. **5-Chloro-N-phenylfuran-2-carboxamide** (5-CPF) represents a promising scaffold bridging the structural gap between traditional carboxamide fungicides (SDHIs) and membrane-active agents. This application note provides a comprehensive technical guide for the synthesis, physicochemical characterization, and biological evaluation of 5-CPF. It details protocols for determining Minimum Inhibitory Concentrations (MIC) according to CLSI standards and elucidating its Mechanism of Action (MoA) via sorbitol protection and ergosterol quantification assays.

Part 1: Chemical Identity & Synthesis Protocol

The synthesis of 5-CPF utilizes a nucleophilic acyl substitution pathway. The presence of the chlorine atom at the C5 position of the furan ring enhances lipophilicity (

), improving fungal cell wall penetration compared to the unsubstituted furan.

Synthesis Workflow (Graphviz)



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Figure 1: Two-step synthesis via acid chloride activation to yield the target carboxamide.

Detailed Protocol: Acid Chloride Route

Reagents: 5-Chlorofuran-2-carboxylic acid (1.0 eq), Thionyl chloride (

, 5.0 eq), Aniline (1.1 eq), Triethylamine (

, 2.0 eq), Dichloromethane (DCM, anhydrous).

- Activation: Dissolve 5-chlorofuran-2-carboxylic acid (10 mmol) in anhydrous DCM (20 mL). Add (50 mmol) dropwise. Reflux at 40°C for 3 hours until gas evolution () ceases.
- Evaporation: Remove excess and solvent under reduced pressure to obtain the crude acid chloride (yellow oil). Do not purify.
- Coupling: Redissolve the acid chloride in fresh anhydrous DCM (15 mL). Cool to 0°C.^[1]
- Addition: Slowly add a solution of Aniline (11 mmol) and (20 mmol) in DCM. Maintain temperature < 5°C to prevent side reactions.
- Workup: Stir at room temperature for 12 hours. Wash with 1M HCl (to remove unreacted aniline), then saturated , then brine.

- Purification: Recrystallize from Ethanol/Water (8:2).

- Expected Yield: 75-85%

- Characterization:

NMR (DMSO-

) should show amide singlet

10.2-10.5 ppm.

Part 2: In Vitro Susceptibility Profiling (CLSI M27-A4)

To validate antifungal potential, strict adherence to the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines is required. This ensures data is comparable across institutions.

Protocol: Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against *Candida albicans* (ATCC 90028) and *C. glabrata*.

Materials:

- RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS (0.165 M).
- 96-well U-bottom microtiter plates.
- Stock solution: 5-CPF dissolved in 100% DMSO (Concentration: 1600).

Step-by-Step Procedure:

- Inoculum Preparation: Subculture yeast on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend colonies in sterile saline to reach 0.5 McFarland standard (CFU/mL). Dilute 1:1000 in RPMI 1640.

- Plate Layout:
 - Columns 1-10: Serial 2-fold dilutions of 5-CPF (Final range: 64 to 0.125).
 - Column 11: Growth Control (Media + Inoculum + 1% DMSO).
 - Column 12: Sterility Control (Media only).
- Incubation: Seal plates and incubate at 35°C for 24-48 hours.
- Readout: Visual score. MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

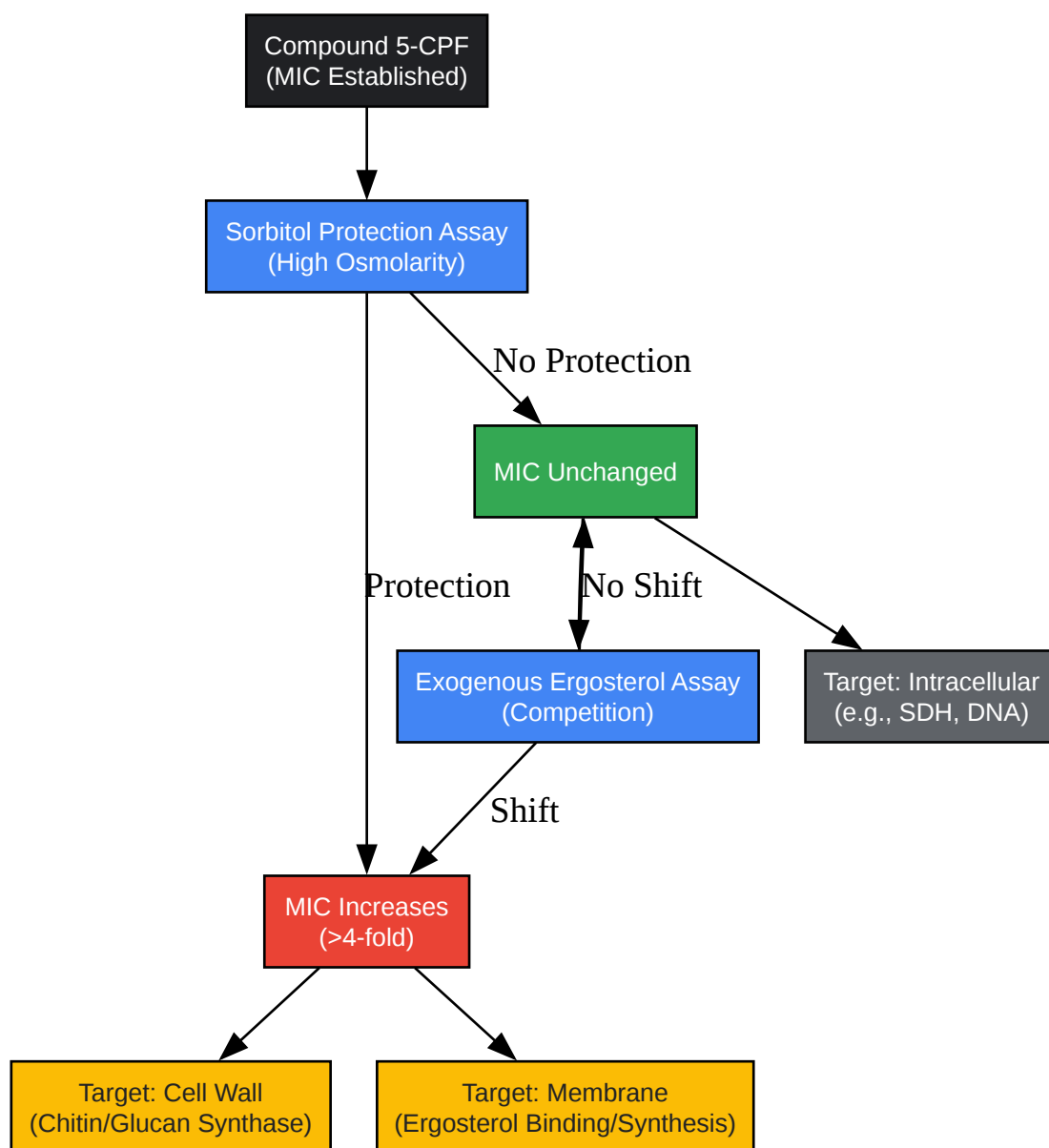
Data Interpretation Table:

MIC ()	Classification	Action Required
	Potent Hit	Proceed to ADME & Animal Models
	Moderate Activity	Perform SAR optimization (e.g., modify phenyl ring)
	Inactive/Weak	Discard scaffold or check solubility issues

Part 3: Mechanism of Action (MoA) Elucidation

Determining whether 5-CPF acts on the cell wall (echinocandin-like) or membrane (azole-like) is critical.

MoA Decision Logic (Graphviz)



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Figure 2: Workflow to distinguish between cell wall and membrane targets.

Protocol A: Sorbitol Protection Assay

Rationale: Sorbitol acts as an osmotic protectant.[2][3][4] If 5-CPF inhibits cell wall synthesis (like Caspofungin), fungal cells will survive in the presence of sorbitol (forming protoplasts) but lyse without it, causing the MIC to appear much higher (shift) in sorbitol-supplemented media.

- Media: Prepare two sets of MIC plates:

- Set A: Standard RPMI 1640.
- Set B: RPMI 1640 supplemented with 0.8 M Sorbitol.
- Execution: Run the MIC protocol (Part 2) simultaneously on both sets using *C. albicans*.
- Analysis:
 - If

(e.g., 64 vs 4

): Cell Wall Inhibitor.
 - If

: Target is not the cell wall.

Protocol B: Ergosterol Binding Assay

Rationale: If 5-CPF binds directly to ergosterol (like Amphotericin B), adding exogenous ergosterol to the media will "sequester" the drug, reducing its effective concentration and raising the MIC.

- Media: Prepare RPMI 1640 containing exogenous ergosterol (400

) dissolved in Tween-80/Ethanol.
- Execution: Determine MIC in the presence and absence of exogenous ergosterol.
- Analysis: A 4-fold increase in MIC in the presence of added ergosterol indicates direct membrane sterol binding.

Part 4: References

- Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [\[Link\]](#)

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